[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features both a dimethylaminoethyl group and a 1-methyl-1H-pyrazol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as palladium or other transition metals may also be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine
It can be used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Similar in structure but lacks the pyrazole ring.
2-(Dimethylamino)ethanol: Similar in structure but lacks the pyrazole ring.
N,N-Dimethyl-2-aminoethanol: Similar in structure but lacks the pyrazole ring
Uniqueness
The uniqueness of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its combination of the dimethylaminoethyl group and the 1-methyl-1H-pyrazol-5-ylmethyl group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-12(2)7-6-10-8-9-4-5-11-13(9)3/h4-5,10H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLMFJYCHIDKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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